Cyclohexyl(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone
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Overview
Description
Cyclohexyl(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone is a complex organic compound that features a cyclohexyl group, a tetrahydrofuran ring, and a diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone typically involves multiple steps, including the formation of the tetrahydrofuran ring and the diazepane ring. One common method involves the cyclization and hydrolysis of precursors such as 3,4-Dibromo-1-methoxybutane to form the tetrahydrofuran ring . The diazepane ring can be synthesized through a series of reactions involving amines and other reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Cyclohexyl(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor to pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cyclohexyl(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Cyclohexyl(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone can be compared with other similar compounds, such as:
Tetrahydrofuran-3-yl)methanamine: An intermediate in the synthesis of neonicotinoid insecticides.
1H-1,2,4-triazole-3-carboxylic acid amides: Compounds with isosteric substitution of the tetrahydrofuranyl fragment.
Properties
IUPAC Name |
cyclohexyl-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O2/c19-16(14-5-2-1-3-6-14)18-9-4-8-17(10-11-18)15-7-12-20-13-15/h14-15H,1-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QABWFPRKBYGWRM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCCN(CC2)C3CCOC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.41 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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